Product packaging for N-(4-fluorobenzyl)butanamide(Cat. No.:)

N-(4-fluorobenzyl)butanamide

Cat. No.: B267795
M. Wt: 195.23 g/mol
InChI Key: UIAOTXPMIPPJRL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)butanamide is a synthetic organic compound featuring a fluorobenzyl group linked to a butanamide chain. This structure classifies it as a benzamide derivative, a group known for its relevance in various biochemical and pharmacological research areas. The incorporation of the fluorine atom at the para position of the benzyl ring is a common strategy in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and binding affinity. The specific applications and mechanism of action of this compound are areas of active scientific investigation. Researchers are exploring its potential as a building block for more complex molecules or as a tool compound in biological assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO B267795 N-(4-fluorobenzyl)butanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]butanamide

InChI

InChI=1S/C11H14FNO/c1-2-3-11(14)13-8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

UIAOTXPMIPPJRL-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC=C(C=C1)F

Canonical SMILES

CCCC(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for N 4 Fluorobenzyl Butanamide

Established Reaction Pathways for Amide Formation

The creation of the amide bond in N-(4-fluorobenzyl)butanamide is central to its synthesis. Traditional methods have long relied on the coupling of carboxylic acid derivatives with amines, a cornerstone of organic synthesis.

Coupling Reactions with Carboxylic Acid Derivatives and Amines

The most direct and widely practiced method for synthesizing this compound involves the reaction between a butyric acid derivative and 4-fluorobenzylamine (B26447). This is a classic nucleophilic acyl substitution reaction. The butyric acid is typically activated to facilitate the reaction with the amine. Common activating agents include thionyl chloride to form butanoyl chloride, or coupling reagents that form an active ester or anhydride (B1165640) intermediate in situ.

A variety of coupling reagents are employed to promote this amide bond formation, each with its own advantages in terms of reaction conditions and yield. These reagents are designed to overcome the low reactivity of carboxylic acids toward amines by converting the hydroxyl group of the acid into a better leaving group.

Coupling ReagentDescriptionTypical Solvent
DCC (Dicyclohexylcarbodiimide) A widely used and cost-effective reagent that activates the carboxylic acid. A byproduct, dicyclohexylurea (DCU), is formed, which is often insoluble and can be removed by filtration.Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) A water-soluble carbodiimide (B86325) that is often preferred over DCC because its urea (B33335) byproduct is also water-soluble, simplifying purification. It is frequently used with an additive like HOBt (Hydroxybenzotriazole).Dichloromethane (DCM), Dimethylformamide (DMF)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) A highly effective coupling reagent known for its ability to facilitate difficult couplings and suppress racemization in chiral substrates. uva.nlDimethylformamide (DMF), Acetonitrile (B52724) (ACN) uva.nl
T3P (Propylphosphonic Anhydride) A versatile and powerful water-immiscible coupling reagent that promotes amide bond formation with high yields and low epimerization. nih.govEthyl acetate, Dichloromethane (DCM)

The reaction of 4-fluorobenzylamine with butyric acid derivatives under either acidic or basic conditions is a common route to produce this compound with moderate to high purity. evitachem.com The choice of solvent is also crucial, with polar aprotic solvents like dichloromethane or toluene (B28343) often enhancing reaction efficiency.

Multi-Step Synthesis Strategies and Intermediate Derivatization

One common multi-step approach involves the initial synthesis of the constituent amine or carboxylic acid. For instance, 4-fluorobenzylamine can be synthesized from 4-fluorobenzaldehyde (B137897) through reductive amination or from 4-fluorobenzonitrile (B33359) via reduction. evitachem.com Similarly, derivatives of butanoic acid can be prepared and then reacted with 4-fluorobenzylamine.

Intermediate derivatization is a strategy where a core structure is synthesized and then modified in subsequent steps to produce a range of related compounds. littleflowercollege.edu.in For example, a precursor butanamide could be synthesized and then a 4-fluorobenzyl group could be introduced via an N-alkylation reaction. Another example is the synthesis of 2-bromo-N-(4-fluorobenzyl)butanamide, which serves as a building block for further chemical modifications. chemdiv.com

An illustrative multi-step synthesis could involve:

Preparation of an activated butyric acid derivative: For example, reacting butanoic acid with oxalyl chloride or thionyl chloride to form butanoyl chloride.

Synthesis of 4-fluorobenzylamine: This can be achieved through methods like the catalytic hydrogenation of 4-fluorobenzonitrile. evitachem.com

Coupling: The final step is the reaction of butanoyl chloride with the synthesized 4-fluorobenzylamine, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.

This stepwise approach allows for greater control over the purity of the final product and can be adapted for the synthesis of various analogs.

Modern Synthetic Innovations and Optimization

Recent advancements in synthetic chemistry have led to the development of more sophisticated and optimized methods for preparing amides like this compound. These innovations focus on improving stereoselectivity, adhering to green chemistry principles, and enhancing scalability.

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs, where a stereocenter is introduced, is of significant interest. This can be achieved by using chiral starting materials or by employing asymmetric synthesis methods.

Synthesis of Chiral Butanamide Analogs: A chiral center can be introduced at the α or β position of the butanamide moiety. For example, the synthesis of (S)-(+)-2-aminobutanamide hydrochloride is a key intermediate for chiral drugs. google.com The synthesis of such chiral butanamides can be achieved through methods like the resolution of a racemic mixture using a chiral resolving agent or through asymmetric synthesis using a chiral auxiliary. caltech.edugoogle.com For instance, pseudoephedrine can be used as a chiral auxiliary to direct the diastereoselective alkylation of an amide enolate, which can then be cleaved to yield an enantiomerically enriched α-substituted carboxylic acid, a precursor to the chiral butanamide. caltech.edu

Synthesis of Chiral 4-Fluorobenzylamine Analogs: Alternatively, a stereocenter can be introduced on the benzyl (B1604629) group. The asymmetric synthesis of chiral amines, including derivatives of 4-fluorobenzylamine, is a well-developed field. acs.org One approach involves the asymmetric hydrogenation of a suitable prochiral imine or enamine. Another method is the regioselective opening of a chiral epoxide with 4-fluorobenzylamine. For example, the reaction of (R)-epichlorohydrin with 4-fluorobenzylamine can produce a chiral amino alcohol intermediate with high enantiomeric excess. clockss.orgresearchgate.net

Enzymatic and Catalytic Methods: Lipases are enzymes that can be used for the kinetic resolution of racemic alcohols or amides, providing access to enantiomerically pure compounds. nih.gov For instance, a lipase-catalyzed kinetic resolution of a racemic hydroxybutanamide derivative can afford chiral acetates and alcohols, which can then be used to synthesize chiral butanolides. nih.gov This principle can be extended to the synthesis of chiral precursors for this compound analogs.

MethodDescriptionKey Feature
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective reaction. The auxiliary is then removed.High diastereoselectivity, but requires additional steps for attachment and removal.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.High efficiency and atom economy.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.High enantioselectivity under mild conditions.
Chiral Pool Synthesis A readily available chiral natural product is used as a starting material.Access to complex chiral structures.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. mdpi.comitrcweb.org This involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and waste reduction. acs.org

Solvent Selection: A significant portion of waste in pharmaceutical and chemical manufacturing is related to solvent use. jk-sci.com Traditional solvents for amide synthesis like DMF, NMP, and chlorinated solvents are facing increasing scrutiny due to their toxicity. Greener alternatives are being sought, including water, ethanol, isopropanol (B130326), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com For the synthesis of this compound, exploring the use of these greener solvents is a key aspect of sustainable process development. A patent for a related compound suggests that using isopropanol as a solvent can lead to higher yields and fewer impurities compared to methanol (B129727) or DMF. google.com

Atom Economy and Waste Reduction: Traditional amide synthesis often uses stoichiometric amounts of coupling reagents, which can have high molecular weights and generate significant waste. nih.gov Catalytic methods for direct amidation of carboxylic acids and amines are being developed to improve atom economy. acs.org While still under development for broad applicability, these methods offer a more sustainable alternative.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, represents a green approach to amide bond formation. nih.gov These reactions are typically performed in environmentally benign solvents, often at room temperature, and can be highly selective, reducing the need for protecting groups and minimizing byproducts.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention of Waste Designing syntheses with high atom economy, such as catalytic direct amidation, to minimize byproduct formation.
Safer Solvents and Auxiliaries Replacing hazardous solvents like DMF and chlorinated solvents with greener alternatives such as water, ethanol, or 2-MeTHF. mdpi.com
Use of Renewable Feedstocks Exploring the use of bio-derived butanoic acid or precursors for the synthesis.
Catalysis Employing catalytic reagents instead of stoichiometric ones to reduce waste and improve efficiency. acs.org

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound, particularly for scalable production. uva.nl Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, higher yields, and enhanced safety, especially for exothermic reactions. osti.gov

The synthesis of amides has been successfully demonstrated in continuous flow systems. rsc.orgchemrxiv.org For the production of this compound, a flow process would typically involve pumping streams of the reactants, such as butanoyl chloride and 4-fluorobenzylamine, through a heated reactor coil or a packed-bed reactor containing a catalyst. The product stream is then collected continuously.

Advantages of Flow Synthesis for this compound:

Enhanced Safety: Better heat management reduces the risk of runaway reactions.

Improved Yield and Purity: Precise control over reaction conditions can minimize the formation of byproducts.

Scalability: Production can be scaled up by running the reactor for longer periods or by using a larger reactor, without the need for significant process redevelopment. uva.nl

Automation: Flow systems can be automated for continuous production and online analysis, improving efficiency and reducing manual handling. rsc.org

A continuous flow setup for this compound could involve the use of immobilized catalysts or reagents, which simplifies purification as the product stream flows through while the catalyst remains in the reactor. This approach has been used for the synthesis of various amides and peptides. rsc.org The development of robust and scalable flow processes is a key area of innovation in modern chemical manufacturing. nih.gov

Starting Material Precursors and Intermediate Derivatization

The synthesis of this compound relies on the strategic selection of starting materials and the potential for derivatization of intermediates to achieve the target molecule. The primary precursors for the formation of the core amide structure are an amine source, specifically 4-fluorobenzylamine, and a source for the butanoyl group.

The most direct and common method for synthesizing this compound is through the acylation of 4-fluorobenzylamine. This reaction typically involves the use of butanoyl chloride or butyric anhydride as the acylating agent. The high reactivity of butanoyl chloride allows for the reaction to proceed readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. smolecule.com

Alternatively, direct amidation of butyric acid with 4-fluorobenzylamine can be employed. This approach is considered more environmentally friendly but often requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Boron-based catalysts, such as borate (B1201080) esters, have also been explored for direct amidation reactions.

Intermediate derivatization can play a role in more complex synthetic routes or in the preparation of analogues. For instance, a related compound, 2-bromo-N-(4-fluorobenzyl)butanamide, is synthesized from 2-bromobutanoyl chloride and 4-fluorobenzylamine. chemdiv.com This bromo-derivative can then potentially undergo further reactions to introduce other functional groups.

Another approach involves the derivatization of a precursor molecule that already contains a portion of the final structure. For example, N-(4-fluorophenyl)-3-oxobutanamide can be synthesized from ethyl acetoacetate (B1235776) and 4-fluoroaniline. scholarsresearchlibrary.comresearchgate.net While this specific intermediate does not directly lead to this compound, it illustrates the principle of building the target molecule from functionalized precursors.

The selection of precursors is a critical aspect of the synthesis of this compound, influencing the reaction conditions, yield, and purity of the final product.

Table 1: Key Starting Materials for this compound Synthesis

Precursor Type Chemical Name Role in Synthesis
Amine Source 4-Fluorobenzylamine Provides the N-(4-fluorobenzyl) moiety.
Acylating Agent Butanoyl chloride smolecule.com Provides the butanoyl group for acylation.
Acylating Agent Butyric acid Provides the butanoyl group for direct amidation.
Intermediate N-(4-fluorophenyl)-3-oxobutanamide scholarsresearchlibrary.comresearchgate.net A related intermediate in amide synthesis.

Table 2: Common Reagents in the Synthesis of this compound and Related Amides

Reagent Type Chemical Name Function
Coupling Agent Dicyclohexylcarbodiimide (DCC) Activates carboxylic acids for amidation.
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Activates carboxylic acids for amidation.
Catalyst 4-Dimethylaminopyridine (DMAP) Catalyzes acylation and amidation reactions.
Catalyst Borate esters Catalyzes direct amidation reactions.

Comprehensive Spectroscopic and Crystallographic Characterization of N 4 Fluorobenzyl Butanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete molecular framework of N-(4-fluorobenzyl)butanamide.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons in the 4-fluorobenzyl and butanamide moieties.

The aromatic region typically displays two sets of signals for the protons on the para-substituted benzene (B151609) ring. Protons ortho to the fluorine atom are expected to appear as a doublet of doublets due to coupling with the adjacent aromatic protons and the fluorine atom. The protons meta to the fluorine will also appear as a doublet. The benzylic protons (-CH₂-) adjacent to the nitrogen atom appear as a doublet, coupled to the amide proton (N-H). The amide proton itself typically presents as a broad triplet, its signal being concentration and temperature-dependent. msu.edu The aliphatic protons of the butanamide chain resolve into a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (-CH₂-), and a triplet for the methylene group next to the carbonyl.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to F) ~7.28 dd ~8.5, 5.5
Aromatic H (meta to F) ~7.05 t ~8.7
Amide N-H ~6.0-8.0 br t ~5.7
Benzyl (B1604629) CH₂ ~4.35 d ~5.7
-CO-CH₂- ~2.18 t ~7.4
-CH₂-CH₂-CO- ~1.65 sextet ~7.4

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as aliphatic, aromatic, and carbonyl carbons. udel.edu The electron-withdrawing nature of the fluorine atom and the amide group significantly influences the chemical shifts of the nearby carbon atoms. udel.edu

The carbonyl carbon of the amide group is characteristically found at the downfield end of the spectrum, typically in the range of 170–175 ppm. The aromatic carbons show distinct signals, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large coupling constant (¹JCF) and appearing at a significantly downfield position. The other aromatic carbons also show smaller C-F couplings. The benzylic and aliphatic carbons resonate at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Amide C=O ~173.0
Aromatic C-F ~162.0 (d, ¹JCF ≈ 245 Hz)
Aromatic C-CH₂ ~134.5 (d, ⁴JCF ≈ 3 Hz)
Aromatic CH (ortho to F) ~129.5 (d, ³JCF ≈ 8 Hz)
Aromatic CH (meta to F) ~115.5 (d, ²JCF ≈ 21 Hz)
Benzyl CH₂ ~43.0
-CO-CH₂- ~38.5
-CH₂-CH₂-CO- ~19.0

Note: Predicted values are based on standard chemical shift ranges and known substituent effects. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. biophysics.orgazom.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. biophysics.org For this compound, a single signal is expected for the fluorine atom. Its chemical shift, typically reported relative to a standard like CFCl₃, is indicative of the electronic properties of the fluorophenyl group. ucsb.edu The signal often appears as a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring. azom.com The precise chemical shift can be influenced by solvent effects and molecular interactions. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. mnstate.eduucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. mnstate.edu For this compound, COSY spectra would show cross-peaks connecting the amide N-H with the benzylic CH₂, the adjacent methylene groups in the butanamide chain, and the methyl protons with their neighboring methylene protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon atoms to which they are directly attached. This would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for instance, confirming the signals for the benzylic CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. ucl.ac.uk It can provide information about the molecule's conformation. For example, NOESY could show cross-peaks between the amide proton and the benzylic protons, confirming their spatial proximity.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. mpg.de

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The secondary amide group gives rise to several distinct peaks: a sharp N-H stretching vibration, a strong C=O stretching vibration (Amide I band), and an N-H bending vibration (Amide II band). The fluorinated aromatic ring and the aliphatic chain also produce characteristic signals. The presence of a strong absorption band for the C-F bond is a key indicator of the fluoro-substituent. evitachem.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
N-H Stretch Secondary Amide ~3300 Strong, Sharp
C-H Stretch (Aromatic) Ar-H ~3100-3000 Medium
C-H Stretch (Aliphatic) CH₃, CH₂ ~2960-2850 Medium-Strong
C=O Stretch (Amide I) Amide Carbonyl ~1640 Strong
N-H Bend (Amide II) Amide N-H ~1550 Strong
C=C Stretch Aromatic Ring ~1510, 1450 Medium

Note: Frequencies are approximate and can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions like hydrogen bonding.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy offers a valuable complementary perspective to infrared spectroscopy for understanding the vibrational modes of this compound. This non-destructive technique provides insights into the molecular backbone and functional groups, particularly those that are weakly active in IR spectroscopy. nicoletcz.cz The FT-Raman spectrum is typically acquired using a near-infrared laser, which minimizes fluorescence that can obscure spectral features. nicoletcz.cz

Key vibrational modes expected in the FT-Raman spectrum of this compound include:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the fluorophenyl ring.

Aliphatic C-H Stretching: Symmetric and asymmetric stretching of the C-H bonds in the butyl and benzyl methylene groups.

Amide C=O Stretching: A characteristically strong band corresponding to the carbonyl group of the amide linkage.

Ring Vibrations: In-plane and out-of-plane bending vibrations of the aromatic ring structure.

C-F Stretching: The vibration of the carbon-fluorine bond on the phenyl ring.

C-N Stretching: Vibrations associated with the carbon-nitrogen bond of the amide group.

The specific wavenumbers of these vibrations provide a detailed fingerprint of the molecule's structure. For instance, a related compound, para-fluorobutyryl fentanyl hydrochloride, which shares the N-(4-fluorophenyl)butanamide substructure, has been analyzed using FT-Raman spectroscopy, offering a reference for the expected spectral regions of key functional groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₁H₁₄FNO), the theoretical exact mass can be calculated and compared to the experimentally determined value. HRMS is frequently employed in the characterization of similar and more complex molecules to verify their identity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for providing structural information through controlled fragmentation. In a typical LC-MS/MS experiment, the parent ion corresponding to protonated this compound is selected and subjected to collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure.

Key fragmentation pathways for this compound would likely involve:

Cleavage of the amide bond: This would lead to the formation of the 4-fluorobenzyl cation and the butanamide radical cation, or their respective neutral and charged counterparts.

Loss of the butyl group: Fragmentation could occur along the alkyl chain.

Formation of the tropylium (B1234903) ion: The 4-fluorobenzyl cation could rearrange to form a stable tropylium-like ion.

The development of quantitative bioanalytical methods for related compounds, such as 4-fluorobenzyl chloride, often utilizes LC-MS/MS for its sensitivity and specificity. nih.gov The technique has also been applied to the analysis of various fentanyl analogs and other designer drugs that may contain the this compound moiety, demonstrating its robustness in identifying and quantifying these types of compounds. researchgate.netunito.it

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment DescriptionPredicted m/z
[M+H]⁺ (Protonated Molecule)196.1132
4-fluorobenzyl cation109.0499
Butanoyl cation71.0491

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline compound. uhu-ciqso.es To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

The data obtained from SCXRD analysis would provide:

Precise bond lengths and angles: Confirming the geometry of the amide linkage, the aromatic ring, and the alkyl chain.

Intermolecular interactions: Identifying hydrogen bonds (e.g., between the amide N-H and C=O groups of adjacent molecules), π-π stacking interactions between the aromatic rings, and other van der Waals forces that dictate the crystal packing.

The structural analysis of related compounds, such as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide, often relies on SCXRD to understand their molecular conformation and interactions. evitachem.com

Table 2: Representative Crystallographic Data Obtainable from SCXRD

ParameterInformation Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Z (Molecules per unit cell)The number of molecules contained within one unit cell.
Calculated DensityThe theoretical density of the crystal.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Powder X-ray Diffraction (PXRD) for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. xray.cz A finely powdered sample of this compound is exposed to a monochromatic X-ray beam, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), is recorded. This pattern is characteristic of the crystalline phase of the material.

The primary applications of PXRD for this compound would be:

Phase identification: The obtained PXRD pattern serves as a unique fingerprint for the crystalline form of the compound.

Polymorphism screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is crucial as polymorphs can have different physical properties. By analyzing samples prepared under various crystallization conditions, one can identify the existence of different polymorphic forms.

Purity analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

The methodology for PXRD involves irradiating a powdered sample and analyzing the resulting diffraction rings, which correspond to the constructive interference of X-rays from different crystal planes, as described by Bragg's Law. monash.edu

Computational Chemistry and Molecular Modeling of N 4 Fluorobenzyl Butanamide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-fluorobenzyl)butanamide, DFT calculations would provide fundamental insights into its molecular properties.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is the determination of the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy conformation of this compound. A subsequent conformational analysis would explore the potential energy surface to identify other stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be dependent on its specific conformation.

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)

Analysis of the electronic structure provides insights into the reactivity and stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The energy gap between them (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical stability. A map of the Molecular Electrostatic Potential (MEP) would visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of this compound, a theoretical spectrum can be generated. Comparing this with an experimental spectrum would allow for precise assignment of the observed spectral bands to specific molecular vibrations, confirming the molecular structure.

Chemical Reactivity Descriptors (e.g., Fukui Functions)

To quantify the reactivity of different atomic sites within this compound, chemical reactivity descriptors derived from DFT can be calculated. Fukui functions, for instance, indicate the propensity of each atom in the molecule to accept or donate an electron, thereby predicting the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble

While DFT provides a static picture, Molecular Dynamics (MD) simulations would offer a view of the dynamic behavior of this compound over time. By simulating the movements of the atoms, MD can explore the conformational space of the molecule in a solvated environment, providing a more realistic representation of its behavior in solution and yielding a conformational ensemble. This is particularly important for flexible molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein. If a biological target for this compound were to be identified, docking studies could predict the binding mode and affinity. This information is fundamental in drug discovery and design for understanding the mechanism of action and for optimizing the ligand's structure to improve binding.

Active Site Binding Mode Predictions

Predicting how a ligand like this compound binds to a biological target is a cornerstone of computational drug design. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on analogous compounds, particularly derivatives of butanamide investigated as enzyme inhibitors. ijpsonline.com

For instance, molecular docking studies on 3-amino-N-substituted-4-(substituted phenyl) butanamides as inhibitors of dipeptidyl peptidase-IV (DPP-IV) have revealed key binding patterns. ijpsonline.com These studies indicate that the butanamide core can form crucial hydrogen bonds with residues in the enzyme's active site. The active compounds in these series were found to occupy a similar space in the active site cavity as the co-crystallized ligand, sitagliptin. ijpsonline.com

By analogy, it can be predicted that this compound would orient its butanamide moiety to interact with polar residues in an enzyme's active site. The amide group itself can act as both a hydrogen bond donor (from the N-H group) and an acceptor (at the carbonyl oxygen). The 4-fluorobenzyl group would likely occupy a more hydrophobic pocket. The fluorine atom on the benzyl (B1604629) ring can modulate the electronic properties of the ring and may participate in specific interactions, such as halogen bonds or dipole-dipole interactions, with the protein.

In a hypothetical binding scenario within a protease active site, the following interactions could be anticipated:

Hydrogen Bonding: The amide hydrogen of this compound could form a hydrogen bond with a backbone carbonyl of a catalytic residue, while the amide carbonyl oxygen could interact with a hydrogen bond donor from an amino acid side chain.

Pi-Pi Stacking: The fluorinated phenyl ring could engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the active site.

These predictions, based on the behavior of similar molecules, provide a valuable starting point for experimental validation and further computational refinement. The use of molecular docking tools such as AutoDock Vina is common for such predictions. ijpsonline.com

Interaction Energy Analysis and Hydrogen Bonding Networks

Interaction energy analysis quantifies the strength of the non-covalent interactions between a ligand and its receptor. This analysis can be broken down into components such as electrostatic interactions, van der Waals forces, and solvation energies. For this compound, a detailed interaction energy analysis would require specific docking studies followed by calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

The formation of stable hydrogen bonding networks is critical for the binding of many ligands. uni-regensburg.desavemyexams.com A hydrogen bond is formed when a hydrogen atom is shared between two electronegative atoms, typically oxygen or nitrogen. savemyexams.com In this compound, the amide group is the primary site for hydrogen bonding. It possesses one hydrogen bond donor (the N-H group) and one primary hydrogen bond acceptor (the carbonyl oxygen). nih.gov The fluorine atom can also act as a weak hydrogen bond acceptor.

The stability of a ligand-protein complex is a function of the sum of all interaction energies. A hypothetical interaction energy profile for this compound bound to a target protein might look like the data presented in the table below. These values are illustrative and based on typical energy contributions for similar ligand-protein complexes.

Interaction TypeEstimated Energy Contribution (kcal/mol)Key Interacting Groups
Electrostatic Interactions-15 to -25Amide group, Fluorine atom
Van der Waals Interactions-20 to -30Butyl chain, Benzyl ring
Hydrogen Bonds-5 to -10Amide N-H and C=O
Desolvation Penalty+10 to +20Entire molecule
Total Binding Energy -30 to -45

This table is illustrative and does not represent experimentally determined values.

The hydrogen bonding network within the binding site plays a significant role in determining the specificity and orientation of the ligand. uni-regensburg.de For this compound, a stable network might involve the amide group forming a bidentate hydrogen bond with a single amino acid residue or bridging two different residues. The geometry of these hydrogen bonds, including bond lengths and angles, is crucial for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Insights into Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsonline.comresearchgate.net These models use molecular descriptors—numerical representations of molecular properties—to predict the activity of new compounds. ijpsonline.com For butanamide derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including enzyme inhibition. ijpsonline.comresearchgate.netsciencepub.net

A typical QSAR model can be represented by a linear equation:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents coefficients and D represents different molecular descriptors.

Key molecular descriptors that are often relevant for the activity of compounds like this compound include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The fluorine atom in this compound, being highly electronegative, significantly influences these properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity. The interplay between the hydrophobic butyl and benzyl groups and the polar amide group is critical.

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.

Structure-Activity Relationship (SAR) studies provide qualitative insights into how different structural modifications affect biological activity. For fluorobenzylamide derivatives, several SAR trends have been observed in various therapeutic areas. researchgate.netresearchgate.netrsc.org

Based on the literature for related compounds, the following SAR insights can be proposed for this compound:

The 4-Fluorobenzyl Moiety: The position of the fluorine atom on the benzyl ring is often crucial. A 4-fluoro substitution is a common feature in many active pharmaceutical ingredients. It can enhance metabolic stability and binding affinity. Studies on related series have shown that fluorophenyl groups can lead to potent inhibitors. rsc.org

The Butanamide Linker: The length and flexibility of the alkyl chain in the butanamide portion can influence how the molecule fits into the binding pocket. Changes in this linker length could alter the orientation of the benzyl group relative to the hydrogen-bonding amide.

The Amide Group: The secondary amide is a key structural feature, providing a rigid planar unit and essential hydrogen bonding capabilities. Modifications to this group, such as N-methylation, would likely have a significant impact on activity by removing the hydrogen bond donor.

The table below summarizes the key structural features of this compound and their likely contribution to its biological activity based on SAR principles from related compounds.

Structural FeatureLikely Role in Biological ActivitySupporting Evidence from Analogs
4-Fluorophenyl groupEnhances binding affinity, metabolic stability, and can participate in specific interactions.Fluorophenyl groups are present in many potent enzyme inhibitors. rsc.org
Benzyl LinkerPositions the aromatic ring in a hydrophobic pocket.SAR studies on benzylamides show the importance of the aryl substituent for activity. researchgate.net
Butyl ChainProvides hydrophobicity and contributes to van der Waals interactions.The length of the alkyl chain is often optimized in butanamide derivatives to fit the target's active site. ijpsonline.com
Amide BondActs as a rigid scaffold and a key hydrogen bond donor and acceptor.The amide group is crucial for the binding of many peptidomimetic inhibitors. ijpsonline.com

Biochemical and Mechanistic Investigations of N 4 Fluorobenzyl Butanamide

Enzyme Kinetics Studies

Enzyme kinetics studies are fundamental to understanding how a compound interacts with an enzyme to modulate its activity. Such studies for N-(4-fluorobenzyl)butanamide would be crucial to determine if it acts as an enzyme inhibitor and to characterize the nature of this inhibition.

Inhibition Mechanism Elucidation (Competitive, Non-competitive, Uncompetitive)

To elucidate the inhibition mechanism, a series of experiments would be conducted to measure the initial reaction rates of a target enzyme at various substrate and inhibitor (this compound) concentrations. The data would then be plotted using methods like the Lineweaver-Burk, Dixon, or Cornish-Bowden plots. The pattern of changes in the apparent Michaelis constant (K_m) and maximum velocity (V_max) in the presence of the inhibitor would reveal the mechanism:

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site. This would be indicated by an increase in the apparent K_m with no change in V_max.

Non-competitive inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This would result in a decrease in V_max with no change in K_m.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This is characterized by a decrease in both V_max and apparent K_m.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This would lead to changes in both V_max and apparent K_m.

Without experimental data, the inhibition mechanism of this compound on any specific enzyme remains unknown.

Steady-State and Pre-Steady-State Kinetic Analyses

Steady-state kinetics would involve measuring the rate of the enzymatic reaction when the concentration of the enzyme-substrate complex is relatively constant over time. These studies are essential for determining key kinetic parameters such as K_m, the catalytic constant (k_cat), and the specificity constant (k_cat/K_m), which quantifies the enzyme's catalytic efficiency. The inhibition constant (K_i), which represents the inhibitor's binding affinity to the enzyme, would also be determined from steady-state experiments.

Pre-steady-state kinetics , in contrast, investigates the initial, very brief period of the reaction (typically milliseconds) before the steady state is reached. This approach can provide detailed insights into the individual steps of the catalytic cycle, such as substrate binding, chemical transformation, and product release. Techniques like stopped-flow or quenched-flow spectroscopy would be employed for such analyses. Currently, no pre-steady-state kinetic data for this compound are published.

A hypothetical data table for a steady-state kinetic analysis is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Steady-State Kinetic Parameters for an Enzyme in the Absence and Presence of this compound

Parameter No Inhibitor + this compound
K_m (μM) Data not available Data not available
V_max (μmol/min) Data not available Data not available
k_cat (s⁻¹) Data not available Data not available

Receptor Binding Mechanisms (In Vitro)

If this compound is hypothesized to act on a specific receptor, in vitro binding assays would be essential to confirm this interaction and quantify its affinity.

Binding Affinity Determination

Radioligand binding assays are a common method to determine the binding affinity of a compound for a receptor. In this technique, a known radiolabeled ligand that binds to the target receptor is competed with varying concentrations of the unlabeled test compound (this compound). The concentration of this compound that displaces 50% of the radiolabeled ligand is known as the IC₅₀ (inhibitory concentration 50%). The binding affinity, expressed as the dissociation constant (K_d) or inhibition constant (K_i), can then be calculated from the IC₅₀ value. A lower K_d or K_i value indicates a higher binding affinity.

Alternative biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could also be used to directly measure the binding affinity and thermodynamic parameters of the interaction between this compound and a target receptor. There is currently no publicly available data on the binding affinity of this compound for any receptor.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound

Receptor Target Assay Type Radioligand K_i (nM)

Ligand-Receptor Interaction Profiling

To understand the specific molecular interactions between this compound and a potential receptor, computational methods like molecular docking and molecular dynamics simulations would be employed. These techniques can predict the binding mode of the ligand within the receptor's binding pocket and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For instance, the fluorine atom on the benzyl (B1604629) group could participate in specific interactions with the receptor. However, without experimental validation, these models remain theoretical.

Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)

Following a comprehensive review of publicly available scientific literature, no specific in vitro studies investigating the direct effects of this compound on cellular pathway modulation or signal transduction were identified. Research has been conducted on structurally related compounds containing the this compound moiety, but these studies focus on the properties of the larger, more complex molecules. vulcanchem.comresearchgate.netevitachem.comevitachem.comuniversiteitleiden.nlresearchgate.netevitachem.comacs.orguj.edu.pl

Inhibition of Specific Enzymes Involved in Biochemical Pathways

There is no available data from in vitro studies detailing the specific enzyme inhibitory activity of this compound. While research into compounds with similar structural features suggests potential interactions with enzymes, these findings are not directly applicable to this compound itself. vulcanchem.comevitachem.comevitachem.comnih.gov

Modulation of Receptor-Mediated Signaling

Specific in vitro research on the modulation of receptor-mediated signaling pathways by this compound is not present in the available scientific literature. Studies on related but more complex molecules indicate that the broader chemical class may interact with various receptors, but this cannot be directly attributed to this compound. evitachem.comuniversiteitleiden.nlnih.gov

Investigation of Anti-inflammatory Mechanisms (In Vitro)

No in vitro studies specifically investigating the anti-inflammatory mechanisms of this compound have been found in the public domain.

Reduction of Pro-inflammatory Cytokine Production (In Vitro)

There is no available scientific evidence from in vitro studies to suggest that this compound reduces the production of pro-inflammatory cytokines. While some related compounds have been investigated for their anti-inflammatory potential, this specific activity has not been documented for this compound. nih.govias.ac.inresearchgate.netnih.govfrontiersin.org

Metabolic Fate and Biotransformation of N 4 Fluorobenzyl Butanamide

In Vitro Metabolic Profiling Using Biological Systems

In vitro metabolic studies are fundamental in predicting the in vivo metabolism of a compound. These systems utilize biological preparations, such as subcellular fractions or whole microbial cells, to simulate and identify potential metabolic transformations.

Human liver microsomes (HLMs) are vesicle-like particles formed from the endoplasmic reticulum of liver cells during homogenization. bioivt.com They serve as a standard in vitro tool because they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. bioivt.com The process of metabolic profiling using HLMs involves incubating the target compound with a preparation of pooled HLMs, fortified with necessary cofactors like the NADPH-regenerating system. researchgate.netnih.gov

Following incubation, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to separate and identify the parent compound and its metabolites. frontiersin.org Studies on structurally related compounds, such as fentanyl analogs and other N-benzyl derivatives, using HLMs have consistently identified several major metabolic pathways. For instance, butyrfentanyl, which also contains a butanamide moiety, undergoes extensive metabolism including hydroxylation and amide hydrolysis. frontiersin.org Similarly, the metabolism of various N-benzylanilines in liver microsomes results in N-debenzylation and ring hydroxylation. tandfonline.comcapes.gov.br These findings suggest that N-(4-fluorobenzyl)butanamide would likely undergo similar transformations in HLM incubations.

Microbial biotransformation utilizes microorganisms, such as bacteria and fungi, or their enzymes to catalyze the conversion of organic compounds into structurally related products. nih.gov This approach can serve as a model for mammalian metabolism and is a valuable tool in synthetic organic chemistry for producing specific metabolites under mild conditions. nih.govtandfonline.com A variety of microorganisms have demonstrated the ability to perform key metabolic reactions, including hydrolysis and hydroxylation, on compounds with structures analogous to this compound. tandfonline.comresearchgate.net

These biotransformations can be carried out using growing cell cultures, resting cells, or isolated enzymes. mdpi.com The choice of microorganism is critical, as different species and strains exhibit different enzymatic activities and selectivities. For example, specific microbial enzymes like amidases are known to hydrolyze amide bonds, while various bacterial oxygenases can introduce hydroxyl groups onto aromatic rings and aliphatic chains. tandfonline.comifpenergiesnouvelles.fr

Table 1: Examples of Microorganisms Used in Biotransformation of Related Compounds
Microorganism StrainTransformation TypeSubstrate TypeReference
Sphingomonas sp. HXN-200HydroxylationN-benzylpyrrolidine researchgate.netifpenergiesnouvelles.fr
Pseudomonas oleovoransHydroxylationN-benzylpyrrolidine google.com
Aspergillus flavipesHydroxylationPyrrolidine derivatives google.com
Cunninghamella echinulataHydroxylationPyrrolidine derivatives google.com
Various bacteria & fungiAmide HydrolysisVarious amides nih.govtandfonline.com

Human Liver Microsome Incubations

Identification of Primary Metabolic Pathways

Based on the chemical structure of this compound, which features a secondary amide, a fluorinated aromatic ring, and an aliphatic chain, several primary metabolic pathways are predicted. These transformations are primarily oxidative or hydrolytic in nature.

Hydroxylation is a common Phase I metabolic reaction catalyzed by CYP enzymes, involving the insertion of a hydroxyl group (-OH) into the substrate. For this compound, hydroxylation can occur at two principal locations:

Aromatic Hydroxylation: The 4-fluorobenzyl group can be hydroxylated on the aromatic ring. This reaction is a well-established metabolic route for many aromatic compounds.

Aliphatic Hydroxylation: The butanamide side chain offers several positions for hydroxylation. Studies on butyrfentanyl, a compound with a similar butanamide side chain, have identified hydroxylation at the aliphatic chain as a primary metabolic pathway. frontiersin.org Microbial systems, such as Sphingomonas sp., are also known to be highly effective at hydroxylating unactivated C-H bonds in N-benzyl compounds. researchgate.netifpenergiesnouvelles.fr

Oxidative N-dealkylation is a major metabolic pathway for many secondary and tertiary amines, including N-benzyl compounds. researchgate.netfrontiersin.org This reaction involves the enzymatic oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves.

For this compound, N-dealkylation would result in the cleavage of the bond between the nitrogen and the benzyl (B1604629) group. This process would yield two primary metabolites: butanamide and 4-fluorobenzaldehyde (B137897). The latter would likely be further oxidized to 4-fluorobenzoic acid. This pathway is a principal route of metabolism for fentanyl and its analogs in human liver microsomes. frontiersin.org

Amide hydrolysis is the cleavage of the amide bond (–CO–NH–) through the addition of a water molecule. masterorganicchemistry.com While amide bonds are generally stable, this reaction can be catalyzed by enzymes such as amidases or carboxylesterases found in the liver and other tissues. allen.intifr.res.in The hydrolysis of this compound would break the molecule into two components: 4-fluorobenzylamine (B26447) and butanoic acid. allen.in This reaction is a recognized metabolic pathway, although it may be less rapid compared to oxidative pathways like hydroxylation and N-dealkylation for some compounds. researchgate.net Microbial systems are also widely used for the enzymatic hydrolysis of amides. nih.govtandfonline.com

Table 2: Predicted Primary Metabolites of this compound
Metabolic PathwayResulting Metabolite(s)
Aromatic HydroxylationN-(4-fluoro-x-hydroxybenzyl)butanamide
Aliphatic HydroxylationN-(4-fluorobenzyl)-x-hydroxybutanamide
N-DealkylationButanamide and 4-fluorobenzaldehyde (further oxidized to 4-fluorobenzoic acid)
Amide Hydrolysis4-fluorobenzylamine and Butanoic acid

N-Oxidation

N-oxidation is a common Phase I metabolic reaction for compounds containing nitrogen, such as secondary and tertiary amines. mdpi.com This process is catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). For a secondary amide like this compound, N-oxidation can lead to the formation of a hydroxylamine (B1172632) intermediate. uomustansiriyah.edu.iqtandfonline.com These hydroxylamines are often reactive and can be further oxidized to corresponding nitrone derivatives. uomustansiriyah.edu.iq While N-dealkylation is often a more dominant pathway for many amine-containing drugs, N-oxidation represents a significant route of biotransformation. pharmacy180.com Studies on other secondary aliphatic amines have confirmed that N-oxidation is a general metabolic route, though the resulting hydroxylamines can be unstable and difficult to isolate. tandfonline.com

Dehydrogenation

Dehydrogenation is an oxidative metabolic reaction that results in the formation of a double bond in the substrate molecule. This pathway is often catalyzed by CYP enzymes and can occur after an initial hydroxylation event. nih.gov For this compound, potential sites for dehydrogenation could exist along the butanamide alkyl chain. For instance, P450-catalyzed dehydrogenation has been identified as a key metabolic pathway for the drug indapamide, which involves the aromatization of an indoline (B122111) ring to an indole. nih.gov While structurally different, this demonstrates the capacity of CYP enzymes, particularly CYP3A4, to carry out dehydrogenation reactions. nih.gov

Phase II Metabolic Reactions: Conjugation Pathways

Following Phase I reactions, or sometimes acting on the parent drug directly, Phase II metabolism involves the conjugation of the molecule with endogenous polar substances. uomus.edu.iq This process significantly increases the water solubility of the compound, facilitating its excretion from the body via renal or biliary routes. uomus.edu.iqslideshare.net Key conjugation pathways include glucuronidation and sulfation.

Glucuronidation is arguably the most prevalent Phase II metabolic pathway, owing to the ready availability of D-glucuronic acid and the broad specificity of the enzymes involved, UDP-glucuronosyltransferases (UGTs). pharmacy180.comrsc.org This reaction can occur on various functional groups, including alcohols, phenols, carboxylic acids, and amines. rsc.org

For this compound, the secondary amide nitrogen presents a site for N-glucuronidation. pharmacy180.comuomus.edu.iqrsc.org This is a known metabolic route for amides, leading to the formation of N-glucuronide conjugates. uomus.edu.iqrsc.org Research on the drug MaxiPost, which also contains an amide functional group, identified amide N-glucuronidation as a major elimination pathway in humans, specifically catalyzed by the enzyme UGT2B7. nih.gov This precedent suggests that N-glucuronidation is a highly probable metabolic fate for this compound. The resulting glucuronide conjugate would be significantly more polar, rendering it biologically inactive and readily excretable. uomus.edu.iq

Sulfate conjugation, or sulfation, is another significant Phase II pathway where a sulfonate group is transferred from a co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate, a reaction catalyzed by sulfotransferases (SULTs). slideshare.netjove.com This pathway is particularly prominent for phenolic compounds but can also occur with alcohols, arylamines, and N-hydroxy compounds. slideshare.netjove.comuomustansiriyah.edu.iq

For this compound itself, direct sulfation is less likely. However, if Phase I metabolism first introduces a hydroxyl group (e.g., via aromatic hydroxylation on the fluorobenzyl ring or aliphatic hydroxylation on the butanamide chain), this new functional group would become a prime substrate for sulfation. nih.gov The resulting O-sulfate conjugates are highly polar and are typically inactive and easily eliminated. nih.gov It is noted that sulfoconjugation of certain N-hydroxyarylamides can lead to reactive intermediates, a factor of toxicological concern. slideshare.net

Glucuronide Conjugation

In Silico Metabolite Prediction and Correlation with In Vitro Data

In modern drug discovery, computational (in silico) models are invaluable for predicting the metabolic fate of new chemical entities before extensive laboratory work is undertaken. pnas.org Various software programs and algorithms, such as those based on machine learning or expert rule-based systems, can predict potential sites of metabolism (SOMs) and the resulting metabolite structures. researchgate.netnih.govmdpi.com These predictions are based on the compound's structure and known metabolic rules. For a compound like this compound, these tools would likely predict hydroxylation at various positions on the benzyl ring and alkyl chain, N-oxidation, and potential amide hydrolysis.

These in silico predictions must be validated by experimental data. researchgate.net This is typically achieved through in vitro experiments using systems like human liver microsomes or hepatocytes. pnas.org The metabolites formed in these in vitro systems are identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The experimentally observed metabolites are then compared with the in silico predictions to build a comprehensive metabolic map and refine the predictive models.

Table 1: Hypothetical In Silico Metabolite Prediction for this compound and Correlation with Potential In Vitro Findings

Predicted MetaboliteMetabolic PathwayPredicted Site of MetabolismPotential In Vitro Confirmation
N-(4-fluorobenzyl)-4-hydroxybutanamideAliphatic HydroxylationButanamide chain (C4)LC-MS/MS detection in hepatocyte incubations
This compound-N-oxideN-OxidationAmide NitrogenIdentification in microsomal incubations
4-Fluorobenzyl alcohol + ButanamideAmide HydrolysisAmide bondDetection of hydrolysis products
This compound-glucuronideGlucuronidation (Phase II)Amide NitrogenPresence in UGT-fortified incubations

Microsomal Stability and Clearance Predictions (In Vitro)

In a typical assay, the test compound is incubated with liver microsomes (from human or other species) and necessary co-factors like NADPH. protocols.io Samples are taken at various time points, and the disappearance of the parent compound is measured by LC-MS/MS. domainex.co.uk From this data, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize the drug, independent of other physiological factors like blood flow. thermofisher.comescholarship.org

This in vitro data is crucial for predicting in vivo hepatic clearance through a process called in vitro-in vivo extrapolation (IVIVE). escholarship.org The CLint value from the microsomal assay is scaled to predict the intrinsic clearance of the whole liver, which is then used in models like the "well-stirred" model to estimate hepatic blood clearance (CLh). escholarship.orgresearchgate.net These predictions allow for the early classification of compounds as having low, intermediate, or high clearance, which is critical for lead optimization in drug discovery. mttlab.eu

Table 2: Representative Data and Classification from a Microsomal Stability Assay

ParameterValueClassificationImplication for this compound
In Vitro Half-life (t½, min) > 60Low Turnover / StableExpected to have a long in vivo half-life.
15 - 60Medium TurnoverModerate in vivo half-life.
< 15High Turnover / UnstableExpected to be rapidly cleared in vivo.
Intrinsic Clearance (CLint, µL/min/mg protein) < 10Low ClearanceLow predicted hepatic clearance.
10 - 50Intermediate ClearanceModerate predicted hepatic clearance.
> 50High ClearanceHigh predicted hepatic clearance.

Advanced Analytical Methodologies for N 4 Fluorobenzyl Butanamide Quantification and Purity Assessment

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of N-(4-fluorobenzyl)butanamide. The choice of technique depends on the analytical objective, such as purity determination of the bulk substance or quantification in a complex matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of this compound. ajpaonline.com It is particularly effective for non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of analysis. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). japer.inresearchgate.net

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be determined by monitoring the elution profile with a UV detector, often at a wavelength where the fluorobenzyl chromophore exhibits maximum absorbance. The presence of impurities would be indicated by additional peaks in the chromatogram. google.com The percentage purity is calculated by comparing the peak area of the main compound to the total area of all peaks.

Table 1: Typical HPLC Parameters for this compound Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separating the compound from impurities based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Elutes the compound and impurities from the column. The gradient is adjusted for optimal separation.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and the analysis time.
Detector UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) Monitors the eluent at a specific wavelength (e.g., ~254 nm) for detection and quantification.
Column Temp. Ambient or controlled (e.g., 30-40 °C) Ensures reproducible retention times by maintaining a constant temperature.
Injection Vol. 10-20 µL The volume of the sample introduced into the system.

Gas Chromatography (GC) is another powerful separation technique that can be adapted for the analysis of this compound, although it may require a derivatization step. GC is best suited for volatile and thermally stable compounds. Since amides can have lower volatility and may exhibit peak tailing due to their polarity, chemical derivatization is often employed to convert the analyte into a more volatile and less polar form, enhancing its chromatographic behavior. chromatographyonline.com

For this compound, derivatization might involve silylation to improve its thermal stability and volatility. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a polysiloxane-based stationary phase). rsc.org A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information, aiding in the identification of the parent compound and any impurities. unito.it

Table 2: Potential Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Typical Condition Purpose
Derivatization Silylation (e.g., with MTBSTFA) Increases volatility and thermal stability, and improves peak shape. chromatographyonline.com
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) Stationary phase for separating volatile compounds based on boiling point and polarity.
Carrier Gas Helium or Hydrogen Mobile phase that carries the analyte through the column.
Injector Temp. ~250-280 °C Ensures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 100 °C to 300 °C at 15 °C/min) Controls the separation by ramping the column temperature. rsc.org
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) Provides universal detection (FID) or mass-based identification and quantification (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying trace amounts of this compound in complex matrices. unito.itresearchgate.net This method combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. nih.gov

After chromatographic separation via HPLC, the eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized. nih.gov The precursor ion corresponding to this compound is then selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), the method achieves exceptional selectivity and sensitivity, allowing for quantification even in the presence of co-eluting interferences. researchgate.netnih.gov

Table 3: Illustrative LC-MS/MS Parameters for this compound Quantification

Parameter Typical Setting Purpose
LC System UPLC/HPLC Provides high-resolution separation prior to mass analysis.
Ion Source Electrospray Ionization (ESI), Positive Mode Generates charged ions from the analyte molecules for MS detection.
MS Analyzer Triple Quadrupole (QqQ) Allows for the selection of precursor ions and detection of specific product ions.
Scan Mode Multiple Reaction Monitoring (MRM) Highly selective and sensitive detection by monitoring a specific fragmentation pathway. nih.gov
Sample Prep Protein precipitation or Solid Phase Extraction (SPE) Cleans up complex samples (e.g., plasma) to remove interferences. researchgate.netnih.gov
Concentration Range Sub ng/mL to µg/mL Capable of detecting and quantifying very low concentrations of the analyte. nih.gov

Gas Chromatography (GC)

Method Development and Validation Protocols

To ensure that an analytical method is suitable for its intended purpose, it must undergo rigorous development and validation. ijirt.orgujpronline.com This process is guided by internationally recognized standards, such as the ICH guidelines. ich.orgeuropa.eu

The selection of an analytical technique is the first step in method development and is based on the specific requirements of the analysis. ijnrd.org

For purity assessment and assays of the bulk drug substance, RP-HPLC with UV detection is often the method of choice due to its robustness, precision, and cost-effectiveness. google.com

For identifying unknown impurities or confirming the structure, techniques coupled with mass spectrometry (GC-MS, LC-MS) are superior.

For quantifying low levels of the compound in biological matrices, LC-MS/MS is the gold standard because of its unparalleled sensitivity and selectivity. nih.gov

Once a technique is chosen, its parameters are optimized to achieve the desired performance. ijirt.org For an HPLC method, this includes optimizing the mobile phase composition (e.g., organic solvent ratio, pH), selecting the appropriate column, and adjusting the flow rate and temperature to ensure a good separation of the main peak from any impurity peaks within a reasonable analysis time. ijnrd.org

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ujpronline.com Key validation parameters include:

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatography, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks.

Sensitivity: This is often defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scielo.br

Reproducibility (Precision): This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (between-laboratory precision). ich.org For example, a validated method for a related compound showed within-run and between-run precision of 12.5% and 7.6%, respectively. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and comparing the measured value to the theoretical value.

Linearity and Range: Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Table 4: Key Analytical Method Validation Parameters

Parameter Definition Purpose in Analysis of this compound
Selectivity The ability to measure the analyte accurately in the presence of interferences. Ensures that the signal measured is only from this compound and not from impurities or matrix components.
Sensitivity (LOD/LOQ) The lowest concentration that can be reliably detected (LOD) or quantified (LOQ). scielo.br Defines the lower limit of the method's measurement capability.
Reproducibility The degree of agreement between repeated measurements of the same sample. ich.org Confirms the method provides consistent results over time and with different operators.
Accuracy The closeness of the measured value to the true value. Verifies that the method is free from systematic error and measures the correct concentration.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Establishes the concentration range over which the method is accurate and precise.

Emerging Research Directions and Future Perspectives for N 4 Fluorobenzyl Butanamide Research

Design of Novel Analogs with Enhanced Biological Activity or Specificity

A cornerstone of medicinal chemistry is the iterative process of designing and synthesizing novel analogs to optimize a lead compound's properties. For N-(4-fluorobenzyl)butanamide, future research will concentrate on strategic structural modifications to enhance its biological activity, improve its selectivity for specific targets, and refine its pharmacokinetic profile.

Rational drug design principles guide the modification of the core butanamide structure. The introduction of different functional groups can significantly alter the molecule's electronic and steric properties, influencing how it interacts with biological targets. For instance, the fluorine atom on the benzyl (B1604629) ring is a critical feature, known to improve properties like metabolic stability and membrane permeability. vulcanchem.comnih.gov The strategic placement of additional substituents on the aromatic ring or modifications to the butanamide linker can modulate binding affinity. Research on similar structures shows that the fluorophenyl group can enhance binding affinity through increased lipophilicity and the potential for π–π stacking interactions with aromatic residues in target proteins. evitachem.com

Key strategies for analog design include:

Scaffold Hopping and Ring Modifications: Replacing the phenyl ring with other aromatic or heterocyclic systems can lead to novel interactions with target proteins. For example, incorporating thiazole (B1198619) or benzothiazole (B30560) moieties has been explored in related butanamide structures to confer specific biological activities. evitachem.comsmolecule.com

Linker Modification: Altering the length, rigidity, or chemical nature of the butanamide chain can optimize the orientation of the key binding groups. Introducing conformational constraints, such as incorporating the amide into a cyclic structure, can enhance binding specificity and reduce off-target effects. vulcanchem.com

Functional Group Substitution: The amide group itself is a key interaction point, capable of forming hydrogen bonds. acs.org Exploring isosteres, such as esters or sulfonamides, can fine-tune these interactions and alter the compound's physicochemical properties. nih.gov Studies on related compounds have shown that introducing a sulfonyl group can enhance interactions with enzymes like carbonic anhydrases or proteases.

The following table illustrates potential analog designs based on modifications seen in similar chemical series.

Core Structure Modification Strategy Rationale / Potential Enhancement Example Analog Concept
This compoundIntroduce additional functional groups to the phenyl ring.Modulate electronic properties and create new interaction points.N-(2,4-difluorobenzyl)butanamide
This compoundReplace butanamide linker with a more complex chain.Enhance binding to specific enzyme pockets or targets.N-(4-fluorobenzyl)-4-phenylbutanamide
This compoundIncorporate a heterocyclic ring system.Improve solubility, alter metabolic profile, and introduce new binding motifs.N-(4-fluorobenzyl)- vulcanchem.comsmolecule.comoxadiazole-2-carboxamide
This compoundAdd a sulfonyl group to the butanamide chain.Target enzymes that recognize sulfonamides, such as proteases. N-(4-fluorobenzyl)-4-(phenylsulfonyl)butanamide

These design strategies, guided by structure-activity relationship (SAR) studies, will be instrumental in developing next-generation analogs of this compound with superior therapeutic profiles.

Exploration of Previously Undiscovered Biochemical Targets

While initial research may identify a primary biological target for this compound, a significant future direction involves a broader exploration for previously unknown or secondary biochemical targets. This endeavor is crucial for understanding the compound's full mechanism of action, identifying potential polypharmacological effects (one drug hitting multiple targets), and uncovering novel therapeutic applications.

Modern drug discovery increasingly utilizes computational, or in silico, approaches to predict potential drug-target interactions on a massive scale. clinmedkaz.org These methods can screen the structure of a compound like this compound against vast databases of protein structures to identify potential binding partners. clinmedkaz.org

Key methodologies for target exploration include:

Reverse Docking and Target Prediction Servers: Web-based tools like SwissTargetPrediction analyze a small molecule's 2D structure to predict its most likely protein targets, including enzymes, receptors, ion channels, and transporters. clinmedkaz.org This can generate hypotheses for subsequent experimental validation.

Phenotypic Screening: This approach involves testing the compound in various disease-relevant cellular or organismal models without a preconceived target. Observed phenotypic changes (e.g., inhibition of cancer cell growth, reduction in inflammatory markers) can then be used to work backward and identify the responsible molecular target through techniques like thermal proteome profiling or affinity chromatography.

Chemoproteomics: This powerful technique uses chemical probes derived from the parent compound to "fish" for binding partners directly from complex biological samples like cell lysates. The captured proteins are then identified using mass spectrometry, providing direct evidence of interaction.

The predicted targets for piperidine (B6355638) derivatives, which share some structural similarities with amide-containing compounds, span a wide range of protein classes, suggesting that this compound could have a similarly diverse interaction profile. clinmedkaz.org For example, related structures have been investigated for their potential to inhibit kinases, proteases, or modulate the activity of G-protein coupled receptors. A comprehensive analysis using these advanced methods could reveal unexpected targets for this compound, potentially opening up new avenues for its use in treating diseases beyond its initially intended scope.

Application of Advanced Computational Algorithms for Predictive Modeling

The integration of advanced computational algorithms into the drug discovery pipeline is revolutionizing how researchers predict the properties and behavior of molecules like this compound. These in silico tools offer a cost-effective and rapid means to screen virtual libraries of analogs, prioritize compounds for synthesis, and gain mechanistic insights into their activity, long before committing to resource-intensive laboratory experiments. nih.govresearchgate.net

Future research on this compound will increasingly leverage a suite of predictive modeling techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsonline.com For this compound analogs, 3D-QSAR methods like k-nearest neighbor molecular field analysis (kNN-MFA) can be used to build predictive models that identify the key steric and electrostatic features required for optimal activity. ijpsonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking simulations can be used to score the binding affinity of virtual this compound analogs against a known or predicted protein target, helping to rationalize observed SAR and guide the design of more potent inhibitors. ijpsonline.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This can reveal the stability of binding interactions, the role of water molecules in the binding site, and conformational changes that occur upon ligand binding, offering a deeper understanding than static docking poses.

ADMET Prediction: Computational models can now predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For this compound, in silico tools can predict metabolic stability by identifying likely sites of oxidation by cytochrome P450 enzymes, forecast membrane permeability, and estimate potential toxicity. vulcanchem.comhabitablefuture.org

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of a molecule, such as its frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surface. This information helps predict a molecule's intrinsic reactivity and potential sites for metabolic attack.

The table below summarizes some of these key computational algorithms and their specific applications in the context of this compound research.

Computational Algorithm Primary Application Predicted Parameters for this compound
3D-QSARPredict biological activity based on 3D structural features.IC50 values, binding constants (Ki). ijpsonline.com
Molecular DockingPredict binding mode and affinity to a biological target.Binding energy, protein-ligand interactions, optimal orientation. researchgate.net
Molecular Dynamics (MD)Simulate the dynamic behavior and stability of the drug-target complex.Conformational stability, interaction lifetimes, free energy of binding.
ADMET ModelingPredict pharmacokinetic and toxicity properties.Solubility, metabolic stability, membrane permeability, potential toxicities. vulcanchem.comhabitablefuture.org
Density Functional Theory (DFT)Calculate electronic structure and reactivity.Molecular orbital energies, electrostatic potential, reaction sites.

The synergistic use of these algorithms will create a powerful predictive framework, accelerating the discovery and development cycle for novel and improved this compound-based therapeutics.

Green Chemistry Approaches in Synthetic Scale-Up and Sustainability

As promising drug candidates move towards larger-scale production, the principles of green and sustainable chemistry become paramount. Future research will focus on developing synthetic routes for this compound and its analogs that are not only efficient and high-yielding but also environmentally benign. This involves minimizing waste, reducing energy consumption, and using safer solvents and reagents.

Traditional multi-step organic syntheses can be resource-intensive. Green chemistry offers a framework to redesign these processes. For the synthesis of this compound, which involves the formation of an amide bond, several green strategies can be explored:

Alternative Solvents: Many traditional syntheses rely on volatile and often hazardous organic solvents. Research into using greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents can significantly reduce the environmental impact of the synthesis.

Catalysis: The use of efficient catalysts can enable reactions to proceed under milder conditions, with higher atom economy and reduced byproducts. This includes developing recyclable catalysts to further minimize waste.

Energy Efficiency: Exploring alternative energy sources for promoting the reaction can reduce the carbon footprint of the synthesis. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and energy input for the formation of heterocyclic compounds related to drug molecules. nih.gov

Renewable Feedstocks: While likely a longer-term goal, research could explore the synthesis of key starting materials from renewable, bio-based sources rather than petroleum-based feedstocks. nih.gov

Process Optimization for Waste Reduction: Industrial processes for related compounds focus heavily on optimizing reaction conditions to maximize yield and minimize the formation of impurities. google.comgoogle.com Applying this mindset with a green chemistry focus involves selecting reagents and conditions that inherently produce fewer and less hazardous byproducts, simplifying purification and reducing chemical waste.

The adoption of these green chemistry principles is not only an environmental responsibility but also offers economic advantages through reduced waste disposal costs, lower energy consumption, and increased process safety, making it a critical area of focus for the sustainable future of this compound production.

Integration of Multi-Omics Data for Systems-Level Understanding

To truly comprehend the biological impact of a compound like this compound, research must move beyond studying its effect on a single target and embrace a holistic, systems-level perspective. brjac.com.br The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive snapshot of the molecular changes induced by the compound across an entire biological system. nih.gov This systems biology approach is essential for elucidating complex mechanisms of action, identifying biomarkers, and predicting both on-target and off-target effects. e-enm.org

A hypothetical multi-omics study on this compound would involve the following steps:

Perturbation: A relevant biological model (e.g., cancer cell lines, primary cells, or an animal model) is treated with the compound.

Data Acquisition: High-throughput technologies are used to collect data from multiple molecular layers:

Transcriptomics (RNA-Seq): Measures changes in gene expression, revealing which signaling pathways are activated or suppressed.

Proteomics (Mass Spectrometry): Quantifies changes in the levels of thousands of proteins, the functional machinery of the cell.

Metabolomics (Mass Spectrometry/NMR): Profiles the levels of small-molecule metabolites, providing a readout of the cell's metabolic state. nih.gov

Data Integration and Analysis: This is the most challenging step, requiring sophisticated computational and bioinformatic tools. Methods like Multi-Omics Factor Analysis (MOFA) can be used to integrate these diverse datasets and identify the major sources of variation caused by the compound. embopress.org The analysis aims to build a comprehensive network model showing how the compound's initial interaction with its target(s) propagates through the system to alter gene expression, protein function, and metabolic pathways. biorxiv.org

Such an integrated analysis could reveal:

Comprehensive Mechanism of Action: By connecting changes across omics layers, researchers can build a detailed model of how the drug achieves its therapeutic effect. e-enm.org

Biomarkers of Efficacy: Specific changes in transcripts, proteins, or metabolites could serve as biomarkers to monitor whether the drug is engaging its target and having the desired biological effect in patients.

Off-Target Effects and Toxicity Pathways: The data can reveal unintended molecular changes, providing an early warning of potential side effects and guiding efforts to design safer analogs.

This systems-level understanding is the future of pharmacology, promising to transform drug development from a targeted approach to a holistic science, and it will be a critical frontier in realizing the full potential of this compound.

Q & A

Q. Optimization Strategies :

  • Solvent Choice : DCM or THF improves solubility of intermediates.
  • Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Catalyst : DMAP (4-dimethylaminopyridine) can accelerate amide coupling .
  • Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.3 (aromatic protons from 4-fluorobenzyl), δ 3.4 (CH₂ adjacent to amide), and δ 2.2 (butanamide CH₂) confirm structure .
    • ¹³C NMR : A carbonyl signal at ~170 ppm verifies the amide group .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 224.1 (calculated for C₁₁H₁₃FNO) .
  • Fourier-Transform Infrared (FTIR) : Absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced: How can researchers investigate the biological activity of this compound against enzyme targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known interactions with fluorinated benzamides (e.g., kinases, proteases) .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination .
    • Binding Studies : Surface Plasmon Resonance (SPR) or ITC (isothermal titration calorimetry) to quantify affinity .
  • Controls : Include positive controls (e.g., staurosporine for kinases) and validate results with knockout cell lines .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

Methodological Answer:

  • Data Validation :
    • Replicate assays under standardized conditions (pH, temperature, buffer composition) .
    • Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Structural Analysis : Compare X-ray crystallography or docking studies to identify critical binding motifs (e.g., fluorophenyl vs. chlorophenyl substitutions) .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis .
  • Solubility : Dissolve in DMSO (50 mg/mL) for biological assays; avoid aqueous buffers with pH >8 to prevent degradation .
  • Stability Testing : Monitor via HPLC every 6 months; degradation products (e.g., free 4-fluorobenzylamine) indicate compromised stability .

Advanced: How can researchers develop an analytical method to quantify this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) for plasma/serum .
  • Chromatography :
    • HPLC : C18 column, mobile phase = 0.1% formic acid in water/acetonitrile (70:30), flow rate 1 mL/min .
    • Detection : UV at 254 nm or MS/MS for higher sensitivity (LOQ ~10 ng/mL) .
  • Validation : Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines .

Advanced: What computational approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (∼2.1), bioavailability (∼55%), and CYP450 interactions .
    • Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma half-life .
  • Validation : Compare with experimental data from rat PK studies (e.g., plasma clearance, volume of distribution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.